
4-(But-2-en-1-yloxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(but-2-en-1-yloxy)phenyl]boronic acid is a chemical compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is known for its unique chemical structure and potential biological activities. It is commonly used in various fields of research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(but-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for [4-(but-2-en-1-yloxy)phenyl]boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(but-2-en-1-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
[4-(but-2-en-1-yloxy)phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-(but-2-en-1-yloxy)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-vinylphenylboronic acid
Uniqueness
Compared to similar compounds, [4-(but-2-en-1-yloxy)phenyl]boronic acid has a unique but-2-en-1-yloxy substituent that imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other boronic acids may not be as effective.
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
(4-but-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3 |
Clé InChI |
OVGCUCIIUMMWEJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCC=CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
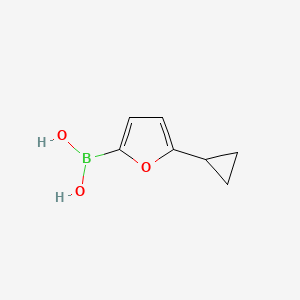

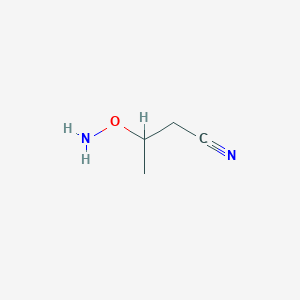
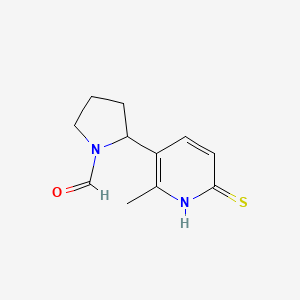
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
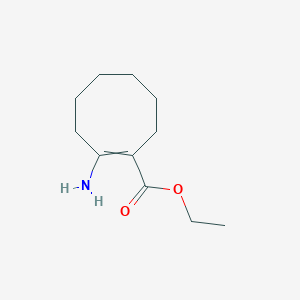
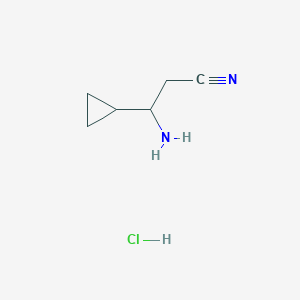

![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
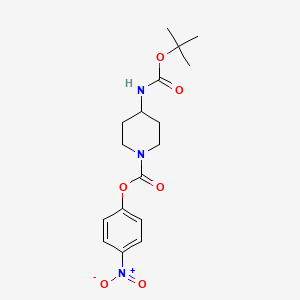
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
